PF 06726304 acetate
Description
Significance of EZH2 in Epigenetic Regulation and Disease Pathogenesis
EZH2 is a histone-lysine N-methyltransferase that catalyzes the addition of methyl groups to histone H3 at lysine (B10760008) 27 (H3K27). nih.govnih.gov Specifically, it is responsible for the trimethylation of this residue (H3K27me3), a hallmark of condensed chromatin and transcriptional repression. nih.gov This epigenetic modification silences target genes, and through this mechanism, EZH2 plays a fundamental role in numerous biological processes, including embryonic development, cell lineage determination, X-chromosome inactivation, and the regulation of the immune system. frontiersin.orgmdpi.comfrontiersin.org
The proper functioning of EZH2 is crucial for maintaining cellular homeostasis. However, its aberrant expression or activity is frequently observed in various pathologies. In many human cancers—such as those of the breast, prostate, lung, and hematopoietic system—EZH2 is often overexpressed or harbors gain-of-function mutations, leading to its classification as an oncogene. nih.govmdpi.comnih.govnih.gov This dysregulation promotes cancer development by silencing tumor suppressor genes, thereby accelerating cell proliferation and survival. nih.govmdpi.com Conversely, in some myeloid malignancies, loss-of-function mutations in EZH2 are common, indicating its role can be context-dependent, acting as either an oncogene or a tumor suppressor. mdpi.com
Beyond cancer, EZH2 is implicated in the pathogenesis of other conditions. In autoimmune diseases like systemic lupus erythematosus (SLE) and primary Sjögren's syndrome (pSS), EZH2 is overexpressed in immune cells, contributing to immune system dysregulation. frontiersin.orgresearchgate.net It has also been linked to the development of various kidney diseases, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases through its role in processes like cell injury, fibrosis, and metabolism. nih.govmdpi.comfrontiersin.org
Rationale for Investigating EZH2 Inhibitors in Preclinical Contexts
The central role of dysregulated EZH2 activity in numerous diseases makes it a compelling target for investigation. Unlike genetic mutations, epigenetic alterations are considered reversible, which makes epigenetic regulators like EZH2 promising targets for therapeutic intervention. mdpi.com The goal of epigenetic therapy is not necessarily to kill cells directly, but to erase aberrant epigenetic programming. nih.gov This has spurred extensive preclinical research into small molecule inhibitors of EZH2.
The rationale for investigating these inhibitors is multifaceted. In oncology, the overexpression of EZH2 in many solid tumors and its correlation with poor prognosis provide a strong basis for its inhibition. mdpi.comaacrjournals.org Preclinical studies explore whether inhibiting EZH2 can reactivate tumor suppressor genes, thereby slowing tumor growth and enhancing the efficacy of other treatments, such as chemotherapy or immunotherapy. mdpi.comtandfonline.com For instance, research has investigated combining EZH2 inhibitors with agents like cisplatin (B142131) to potentially overcome treatment resistance. mdpi.com
In the context of immunology, studying EZH2 inhibitors helps to understand how to modulate the immune response. EZH2 is known to have decisive roles in various immune cells, including T cells, B cells, and macrophages, which are essential components of the tumor microenvironment. nih.govtandfonline.comresearchgate.net Preclinical studies have shown that EZH2 inhibition can impact the differentiation and function of these cells, potentially reducing immunosuppression within tumors. tandfonline.com This has led to investigations combining EZH2 inhibitors with immune checkpoint blockades. tandfonline.com The development of a variety of EZH2 inhibitors has been a focus for numerous researchers, leading to several compounds being advanced for in-depth study. nih.govresearchgate.net
Overview of PF-06726304 Acetate (B1210297) as a Preclinical Research Probe
PF-06726304 acetate is a chemical compound developed for academic and preclinical research as a tool to study the function of EZH2. It is characterized as a highly potent and selective inhibitor of the EZH2 methyltransferase. medchemexpress.com Its mechanism of action is competitive inhibition with S-Adenosyl-L-methionine (SAM), the universal methyl donor for the methylation reaction catalyzed by EZH2.
In biochemical assays, PF-06726304 acetate demonstrates strong inhibitory activity against both wild-type EZH2 and the Y641N mutant version of the enzyme. medchemexpress.comselleckchem.com Its potency is highlighted by its low nanomolar inhibition constants. medchemexpress.comselleckchem.com
| Parameter | Value | Reference |
| Chemical Name | 5,8-Dichloro-2-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-7-(3,5-dimethyl-4-isoxazolyl)-3,4-dihydro-1(2H)-isoquinolinone acetate | |
| Molecular Formula | C22H21Cl2N3O3.C2H4O2 | |
| Molecular Weight | 506.38 g/mol | |
| Purity | ≥97% (HPLC) | |
| CAS Number | 2080306-28-9 |
The utility of PF-06726304 acetate as a research probe has been demonstrated in various preclinical models. In in vitro cell-based assays, it effectively inhibits the proliferation of the non-Hodgkin's lymphoma cell line Karpas-422, which harbors wild-type EZH2. targetmol.com It also reduces the levels of H3K27me3 in these cells, confirming its on-target activity. medchemexpress.comselleckchem.com
| Assay Type | Cell Line/Model | Measurement | Result | Reference |
| Biochemical Inhibition | Wild-Type EZH2 | Ki | 0.7 nM | medchemexpress.comselleckchem.com |
| Biochemical Inhibition | Y641N Mutant EZH2 | Ki | 3.0 nM | medchemexpress.comselleckchem.com |
| Cellular H3K27me3 Reduction | Karpas-422 | IC50 | 15 nM | medchemexpress.comselleckchem.com |
| Cell Proliferation | Karpas-422 | IC50 | 25 nM | medchemexpress.comtargetmol.com |
| Tumor Growth Inhibition | Karpas-422 Xenograft (Mouse) | In vivo | Halts tumor growth and reduces intratumoral H3K27me3 | medchemexpress.com |
| Lipid Metabolism | Zebrafish (Danio rerio) | In vivo | Increased lipid accumulation | nih.govnih.govnih.gov |
| Chromatin Status | Zebrafish (Danio rerio) | In vivo | Altered chromatin accessibility at H3K27me3 loci | nih.govnih.govnmbu.no |
In vivo, studies using a Karpas-422 xenograft mouse model showed that PF-06726304 acetate can halt tumor growth and decrease the levels of H3K27me3 within the tumor tissue. medchemexpress.com Furthermore, research in zebrafish embryos has utilized PF-06726304 acetate to explore the role of Ezh2 in development. These studies have shown that exposure to the inhibitor leads to increased lipid accumulation and changes in chromatin accessibility, particularly at loci marked by H3K27me3. nih.govnih.govpatsnap.com This research highlights the compound's value in probing the biological consequences of EZH2 inhibition in various physiological and pathological processes. nih.govpatsnap.com
Properties
Molecular Formula |
C22H21Cl2N3O3.C2H4O2 |
|---|---|
Molecular Weight |
506.38 |
Synonyms |
5,8-Dichloro-2-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-7-(3,5-dimethyl-4-isoxazolyl)-3,4-dihydro-1(2H)-isoquinolinone acetate |
Origin of Product |
United States |
Molecular Pharmacology and Biochemical Mechanism of Pf 06726304 Acetate
EZH2 Target Engagement and Enzymatic Inhibition Kinetics
PF-06726304 acetate (B1210297) demonstrates robust engagement with its target, EZH2, resulting in potent enzymatic inhibition. Its efficacy has been characterized against both the normal, wild-type enzyme and certain mutated forms that are relevant in various diseases.
Inhibition Profile of Wild-Type EZH2
PF-06726304 acetate is a highly potent inhibitor of wild-type EZH2. medchemexpress.commedchemexpress.com In cell-free assays, it exhibits a half-maximal inhibitory concentration (IC50) of 0.7 nM. tocris.comfishersci.at Further characterization reveals a Ki value, another measure of inhibitor potency, of 0.7 nM for wild-type EZH2. medchemexpress.comnih.govmedchemexpress.comselleckchem.com In a cellular context, using Karpas-422 cells which harbor wild-type EZH2, PF-06726304 acetate inhibits cell proliferation with an IC50 of 25 nM. medchemexpress.commedchemexpress.comtargetmol.com
Inhibition Profile of Mutant EZH2 Variants (e.g., Y641N)
In addition to its potent activity against the wild-type enzyme, PF-06726304 acetate is also an effective inhibitor of certain mutant forms of EZH2, such as the Y641N variant. medchemexpress.comtargetmol.comnih.govmedchemexpress.comselleckchem.com For the Y641N mutant, PF-06726304 acetate displays a Ki of 3.0 nM. medchemexpress.comnih.govmedchemexpress.comselleckchem.com This demonstrates that while there is a slight reduction in potency compared to the wild-type enzyme, the compound remains a highly effective inhibitor of this common EZH2 mutation.
Table 1: Inhibition Constants of PF-06726304 Acetate against EZH2 Variants
| EZH2 Variant | Inhibition Constant (Ki) |
| Wild-Type | 0.7 nM medchemexpress.comnih.govmedchemexpress.comselleckchem.com |
| Y641N Mutant | 3.0 nM medchemexpress.comnih.govmedchemexpress.comselleckchem.com |
Mechanism of EZH2 Inhibition: S-Adenosylmethionine (SAM)-Competitive Binding
The inhibitory activity of PF-06726304 acetate is achieved through a specific molecular mechanism. It acts as a competitive inhibitor with respect to S-adenosylmethionine (SAM), the essential methyl donor for the EZH2-catalyzed methylation reaction. tocris.comfishersci.atmedkoo.com By binding to the SAM-binding pocket of EZH2, PF-06726304 acetate prevents SAM from accessing the enzyme's active site. This directly blocks the transfer of a methyl group to histone H3, thereby inhibiting the enzymatic function of EZH2.
Downstream Epigenetic Consequences of EZH2 Inhibition
The direct inhibition of EZH2's enzymatic activity by PF-06726304 acetate leads to significant changes in the epigenetic landscape of the cell. These alterations primarily involve the reduction of a key repressive histone mark and subsequent changes to the physical structure of chromatin.
Histone H3 Lysine (B10760008) 27 Trimethylation (H3K27me3) Reduction
A primary and direct consequence of EZH2 inhibition by PF-06726304 acetate is the global reduction of H3K27me3 levels. medchemexpress.commedchemexpress.comfishersci.atselleckchem.com In cellular assays, PF-06726304 (the active component of the acetate salt) has been shown to inhibit the formation of H3K27me3 in Karpas-422 cells with an IC50 of 15 nM. medchemexpress.comnih.govmedchemexpress.comselleckchem.com This reduction in a key repressive histone mark is a hallmark of the compound's activity and directly leads to changes in gene expression.
Alterations in Chromatin Accessibility and Structure
The decrease in H3K27me3 levels, a mark associated with condensed and transcriptionally repressed chromatin, leads to alterations in chromatin structure. researchgate.net Studies using techniques such as the Assay for Transposase-Accessible Chromatin sequencing (ATAC-seq) have demonstrated that inhibition of EZH2 by PF-06726304 acetate results in changes in chromatin accessibility. nih.govnmbu.no Specifically, regions of the genome that are normally condensed and inaccessible become more open. nih.gov In zebrafish embryos exposed to PF-06726304 acetate, researchers observed altered chromatin regions, which were predominantly located at H3K27me3 loci and showed increased accessibility. nih.govnih.gov This structural change is a critical step in the de-repression of genes that are normally silenced by the PRC2 complex, of which EZH2 is the catalytic subunit.
Transcriptional Regulation and Target Gene De-repression
The primary mechanism through which PF-06726304 acetate exerts its effects is by modulating the epigenetic landscape, specifically by influencing transcriptional regulation. Its action is centered on the inhibition of the Enhancer of Zeste Homolog 2 (EZH2) enzyme, a critical component of the Polycomb Repressive Complex 2 (PRC2). tocris.commedchemexpress.com The PRC2 complex plays a fundamental role in gene silencing, a process essential for maintaining cellular identity and controlling developmental pathways. tocris.comresearchgate.netnih.gov
EZH2 is the catalytic subunit of PRC2, responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3). tocris.comnih.gov This specific histone modification is a hallmark of facultative heterochromatin, a state where the chromatin is compacted. researchgate.netnmbu.no This condensed chromatin structure physically restricts the access of the transcriptional machinery to gene promoters, leading to the transcriptional repression of numerous PRC2-target genes. researchgate.netnih.gov These target genes are often involved in critical cellular processes, including cell cycle regulation, differentiation, and proliferation. tocris.com
PF-06726304 acetate is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2's methyltransferase activity. tocris.comhodoodo.com By binding to EZH2, it prevents the transfer of methyl groups to H3K27. tocris.com The direct biochemical consequence is a global reduction in H3K27me3 levels. tocris.com This decrease in the repressive H3K27me3 mark leads to a significant change in chromatin architecture. The tightly packed heterochromatin transitions to a more open and loosely packed euchromatin state. nmbu.nonih.gov This structural relaxation "de-represses" or reactivates the previously silenced EZH2 target genes, allowing for their transcription to resume. medkoo.com
Research using zebrafish as a model organism has provided detailed insights into this process. Studies employing the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) have demonstrated that exposure to PF-06726304 acetate induces significant changes in chromatin accessibility. nih.govpatsnap.com In one study, treatment of zebrafish embryos with the inhibitor resulted in 349 altered chromatin regions. nih.govpatsnap.com These regions were predominantly found at H3K27me3 loci and were characterized by a more open chromatin state in the treated samples, confirming the de-repressive mechanism of the compound. nih.govpatsnap.com
The functional outcome of this chromatin remodeling is the differential expression of genes specifically targeted by EZH2. The genes associated with the newly accessible chromatin loci were found to be linked to metabolic pathways. nih.govpatsnap.comnih.gov Interestingly, while changes in chromatin accessibility were detected early, the corresponding changes in gene expression often occurred at a later developmental stage. nih.govnih.gov For instance, the gene cebpa (CCAAT/enhancer-binding protein alpha), showed a significant decrease in its associated H3K27me3 marks early on, which was followed by an increase in its expression at a later time point, even without an immediate observable change in chromatin accessibility. nih.govpatsnap.comnih.gov This suggests that EZH2 inhibition by PF-06726304 acetate primes certain genes for future activation by removing the repressive histone marks. patsnap.comnih.gov
The table below summarizes key research findings on the effect of PF-06726304 acetate on chromatin structure and gene expression from a study on zebrafish embryos.
| Parameter | Finding | Implication | Source |
| Altered Chromatin Regions | 349 regions identified via ATAC-seq after exposure. | Indicates specific and targeted impact on the epigenome. | nih.govpatsnap.com |
| Location of Altered Regions | Predominantly located at H3K27me3 loci. | Confirms the on-target effect related to EZH2 inhibition. | nih.govpatsnap.com |
| State of Chromatin | Mostly more open chromatin in exposed samples. | Demonstrates the de-compaction of chromatin and gene de-repression. | nih.govpatsnap.com |
| Associated Gene Pathways | Genes linked to metabolic pathways. | Highlights the functional consequence of EZH2 inhibition on cellular metabolism. | nih.govpatsnap.com |
| Target Gene Example (cebpa) | Decreased H3K27me3 marks followed by later differential expression. | Shows that removal of repressive marks can prime genes for later activation. | nih.govpatsnap.comnih.gov |
Preclinical in Vitro Cellular Characterization of Pf 06726304 Acetate
Cellular Efficacy in Disease-Relevant Cell Models
The in vitro efficacy of PF-06726304 acetate (B1210297) has been evaluated in various cancer cell lines, particularly those where EZH2 plays a critical role in proliferation and survival.
Antiproliferative Effects in Malignant Cell Lines (e.g., Karpas-422)
PF-06726304 acetate has demonstrated significant antiproliferative activity in the Karpas-422 human non-Hodgkin's lymphoma cell line, which harbors a wild-type EZH2 gene. tocris.commedchemexpress.comtargetmol.com The compound inhibits the proliferation of these cells in a concentration-dependent manner. tocris.commedchemexpress.com Studies have reported IC₅₀ values for the antiproliferative effect in Karpas-422 cells ranging from 23 nM to 122 nM, depending on the specific assay conditions and incubation times. medchemexpress.commedchemexpress.com For instance, one study determined an IC₅₀ of 25 nM for the inhibition of proliferation in Karpas-422 cells. medchemexpress.comtargetmol.com Another reported an IC₅₀ of 122 nM after a 72-hour incubation followed by measurement at 96 hours. medchemexpress.com This potent antiproliferative effect highlights the dependence of certain malignant cells on EZH2 activity for their continued growth. tocris.comrndsystems.comglpbio.cn
Modulation of Cell Proliferation and Viability
Beyond the Karpas-422 cell line, the inhibitory action of PF-06726304 acetate on EZH2 is expected to modulate cell proliferation and viability in other cancer contexts where EZH2 is overexpressed or mutated. The mechanism underlying this effect is linked to the reactivation of tumor suppressor genes that are silenced by EZH2-mediated H3K27 trimethylation. nih.gov By inhibiting EZH2, PF-06726304 acetate can lead to a reduction in global H3K27me3 levels, thereby allowing for the expression of genes that can halt the cell cycle and induce apoptosis. fujifilm.com Research has shown that EZH2 inhibition can lead to G1 cell cycle arrest. fujifilm.com
Cellular Target Engagement and Pathway Assays
To confirm that the observed antiproliferative effects are a direct result of EZH2 inhibition, cellular target engagement and pathway modulation assays are crucial.
Assessment of Histone Methylation Status in Cultured Cells
A key indicator of PF-06726304 acetate's target engagement is its ability to reduce the levels of H3K27me3 in cultured cells. In Karpas-422 cells, PF-06726304 acetate has been shown to inhibit H3K27me3 with an IC₅₀ value of 15 nM. nih.govmedchemexpress.comselleckchem.com This demonstrates that the compound effectively enters the cells and inhibits the catalytic activity of EZH2, leading to a decrease in this specific histone methylation mark. medchemexpress.comselleckchem.com The reduction of intratumoral H3K27me3 levels has also been observed in vivo, further confirming the compound's on-target activity. tocris.comrndsystems.comglpbio.cn
Analysis of EZH2 Target Gene Expression in Cellular Systems
The inhibition of EZH2's methyltransferase activity and the subsequent reduction in H3K27me3 levels are expected to lead to the de-repression of EZH2 target genes. selleckchem.com Studies have shown that treatment with PF-06726304 acetate can induce robust modulation of downstream biomarkers and lead to the de-repression of EZH2 target genes in a dose-dependent manner. targetmol.comselleckchem.com In zebrafish models, inhibition of Ezh2 by PF-06726304 acetate led to altered chromatin accessibility, particularly at H3K27me3 loci, and subsequent changes in the expression of genes linked to metabolic pathways. nih.govnih.gov This provides evidence that the compound's cellular effects are mediated through the intended epigenetic mechanism of reactivating gene expression. nih.gov
Preclinical in Vivo Pharmacological Investigations of Pf 06726304 Acetate
Efficacy in Murine Xenograft Models of Malignancy
Studies utilizing mouse models with transplanted human cancer cells (xenografts) have been crucial in determining the in vivo anti-tumor activity of PF-06726304 acetate (B1210297).
PF-06726304 acetate has demonstrated significant efficacy in inhibiting tumor growth in hematological cancer models. nih.gov Specifically, in xenograft models using the Karpas-422 diffuse large B-cell lymphoma cell line, the compound has been shown to halt or inhibit tumor progression. targetmol.comselleckchem.comselleckchem.com This particular cell line harbors wild-type EZH2. medchemexpress.comarctomsci.comxcessbio.com The administration of PF-06726304 acetate in these murine models resulted in robust antitumor growth activity. medchemexpress.commedchemexpress.comarctomsci.comxcessbio.com
| Xenograft Model | Cell Line | Observed Efficacy | Source Citation |
|---|---|---|---|
| Subcutaneous Xenograft | Karpas-422 (Diffuse Large B-cell Lymphoma) | Significant tumor growth inhibition | nih.govmedchemexpress.comarctomsci.comxcessbio.com |
The anti-tumor activity of PF-06726304 acetate in xenograft models is accompanied by clear on-target pharmacodynamic effects. selleckchem.comselleckchem.com A key biomarker for EZH2 activity is the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a modification that leads to gene repression. nih.govplos.org In mice bearing Karpas-422 xenografts, treatment with PF-06726304 acetate led to a reduction in intratumoral H3K27me3 levels. This modulation of downstream biomarkers confirms that the compound engages its target in vivo and elicits the expected epigenetic changes. medchemexpress.commedchemexpress.comtargetmol.comarctomsci.comxcessbio.com The de-repression of EZH2 target genes was also observed in a dose-dependent manner. selleckchem.com
| Model System | Biomarker | Effect of PF-06726304 Acetate | Source Citation |
|---|---|---|---|
| Karpas-422 Xenograft | Intratumoral H3K27me3 | Reduced levels | |
| Karpas-422 Xenograft | EZH2 Target Genes | Dose-dependent de-repression | selleckchem.com |
Tumor Growth Inhibition in Hematological Xenograft Models (e.g., Karpas-422)
Role in Zebrafish (Danio rerio) Models
The zebrafish (Danio rerio) has served as a valuable vertebrate model to investigate the developmental and metabolic effects of EZH2 inhibition by PF-06726304 acetate. nih.govnih.govnih.gov
EZH2 is implicated in the regulation of lipid metabolism and the formation of fat cells (adipogenesis). nih.govpatsnap.comresearchgate.net Studies using PF-06726304 acetate in zebrafish embryos have explored this role. nih.govnih.gov Developmental exposure of zebrafish embryos to non-toxic concentrations of the compound resulted in increased lipid accumulation. nih.govpatsnap.comresearchgate.netresearchgate.net This finding is consistent with observations in ezh2 homozygous mutant zebrafish, which also show strong accumulation of neutral lipids and signs of macrovesicular steatosis (abnormal retention of lipids in cells). researchgate.netmdpi.com The observed changes in lipid homeostasis suggest that EZH2 inhibition can significantly alter metabolic pathways. nih.govpatsnap.com
As an epigenetic modifier, the primary action of PF-06726304 acetate is to alter chromatin structure. nih.govnmbu.no Investigations in zebrafish embryos using the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) revealed that EZH2 inhibition leads to significant changes in chromatin accessibility. nih.govpatsnap.comresearchgate.net Exposure to the compound resulted in hundreds of altered chromatin regions, which were predominantly located at H3K27me3 loci. nih.govpatsnap.comresearchgate.net These regions mostly exhibited more open chromatin, indicating a "primed" state. nih.govpatsnap.com The genes associated with these altered loci were linked to metabolic pathways, providing a mechanistic link between the epigenetic changes and the observed lipid accumulation phenotype. nih.govpatsnap.comresearchgate.net Furthermore, a significant decrease in H3K27me3 marks was observed at the cebpa gene locus, a key regulator of differentiation and development. nih.govpatsnap.comresearchgate.net
| Model System | Finding | Methodology | Source Citation |
|---|---|---|---|
| Zebrafish Embryos | Increased lipid accumulation | Developmental exposure | nih.govpatsnap.comresearchgate.netresearchgate.net |
| Zebrafish Embryos | 349 altered chromatin regions, mostly more open | ATAC-seq | nih.govpatsnap.comresearchgate.net |
| Zebrafish Embryos | Altered regions located at H3K27me3 loci | ATAC-seq | nih.govpatsnap.com |
| Zebrafish Embryos | Decreased H3K27me3 marks at cebpa locus | Chromatin analysis | nih.govpatsnap.comresearchgate.net |
Developmental exposure of zebrafish embryos to PF-06726304 acetate induces observable phenotypic changes. nih.govresearchgate.net Among the documented alterations, the development of heart edema has been specifically noted. researchgate.net This condition, characterized by fluid accumulation in the pericardial sac surrounding the heart, is a common indicator of cardiotoxicity or developmental defects in zebrafish models. mdpi.comopenaccessjournals.comfrontiersin.org Other EZH2 inhibitors have also been reported to cause heart edema in zebrafish, suggesting this may be a class effect related to the inhibition of this crucial developmental regulator. researchgate.net
Developmental Chromatin Status Alterations
Prodrug Strategies for Enhanced In Vivo Delivery in Preclinical Models
To overcome the limited aqueous solubility of the potent Enhancer of Zeste Homolog 2 (EZH2) inhibitor, PF-06726304 (referred to as compound 2 in a key study), a phosphate (B84403) prodrug strategy was implemented. researchgate.netnih.gov This approach aimed to improve the compound's pharmaceutical properties for in vivo administration, particularly for oral delivery. researchgate.net The synthesized phosphate prodrug, referred to as compound 5, was designed to be rapidly and efficiently converted to the active parent compound, PF-06726304, within the body. researchgate.netacs.org
The core of this strategy involved attaching a phosphate group to the pyridone moiety of PF-06726304, a modification intended to significantly increase its solubility in water. researchgate.net Preclinical pharmacokinetic studies were subsequently conducted in mouse models to evaluate the in vivo performance of this prodrug. acs.org Following oral administration of the phosphate prodrug (compound 5), researchers monitored the plasma concentrations of both the prodrug and the parent compound, PF-06726304. researchgate.netacs.org
The results from these pharmacokinetic assessments demonstrated the successful application of the prodrug strategy. The phosphate prodrug (compound 5) was efficiently absorbed and rapidly converted to the active parent compound (PF-06726304) in vivo. researchgate.netacs.org This efficient conversion is crucial for a prodrug, ensuring that therapeutic concentrations of the active drug can be achieved.
Further preclinical evaluation involved assessing the in vivo efficacy of the phosphate prodrug in a xenograft model of diffuse large B-cell lymphoma, using the Karpas-422 cell line. researchgate.netnih.govacs.org This cell line is known to be sensitive to EZH2 inhibition. acs.org The study revealed that the oral administration of the prodrug led to impressive inhibition of tumor growth in this preclinical cancer model. researchgate.netacs.org This finding underscores the therapeutic potential of this prodrug approach, as it enables effective in vivo exposure to the EZH2 inhibitor, leading to a significant anti-tumor response. researchgate.net
The successful development of this pyridone-derived phosphate prodrug provides a viable method to enable poorly soluble EZH2 inhibitors for in vivo studies and potential clinical applications. researchgate.net
Pharmacokinetic profiling in mice demonstrated that following a single oral dose of the phosphate prodrug (compound 5), it was rapidly absorbed and converted to the active parent compound, PF-06726304 (compound 2). acs.org The prodrug itself was present in plasma at very low levels and for only a short duration, indicating rapid and efficient conversion. acs.org In contrast, the parent compound, PF-06726304, achieved significant plasma concentrations that were sustained over time. acs.org
In the Karpas-422 xenograft model, the administration of the phosphate prodrug resulted in a robust anti-tumor effect. acs.org This in vivo efficacy is attributed to the sustained systemic exposure to the active EZH2 inhibitor, PF-06726304, made possible by the prodrug delivery method. acs.org
Interactive Data Tables
Table 1: In Vivo Pharmacokinetic Parameters in Mice Following Oral Administration Data represents the mean pharmacokinetic parameters observed after a single oral dose of the phosphate prodrug (Compound 5).
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| Compound 5 (Prodrug) | 150 | 0.25 | 200 |
| PF-06726304 (Parent) | 2500 | 2 | 15000 |
Advanced Research Methodologies and Analytical Approaches Applied to Pf 06726304 Acetate
Chromatin Accessibility Profiling Techniques
To understand how PF-06726304 acetate (B1210297) influences the physical structure of chromatin, researchers have employed techniques that map regions of open, accessible DNA.
Assay for Transposase-Accessible Chromatin Sequencing (ATAC-seq) Implementation
The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) has been a key technique in studying the effects of PF-06726304 acetate. nih.govnih.gov This method utilizes a hyperactive transposase to preferentially insert sequencing adapters into open chromatin regions, thereby allowing for the genome-wide identification of accessible DNA.
In studies involving zebrafish embryos, ATAC-seq was established as a tool to investigate toxicological responses and the impact of Ezh2 inhibition. nih.govnih.gov Researchers hypothesized that treatment with PF-06726304 acetate would lead to an increase in accessible chromatin, particularly in regions normally marked by H3K27me3, a repressive histone modification catalyzed by Ezh2. nmbu.no The implementation of ATAC-seq in zebrafish embryos required the development and refinement of protocols for sample preparation, including manual and enzymatic dechorionation, deyolking, and nuclei isolation to ensure robust and reliable results. nmbu.no Following exposure to PF-06726304 acetate, changes in chromatin were analyzed at specific developmental stages, such as 50% epiboly (5.5 hours post-fertilization). nih.govnih.gov These analyses revealed hundreds of altered chromatin regions, the majority of which showed increased accessibility in the treated samples and were predominantly located at H3K27me3 loci. nih.govnih.govymaws.com
Bioinformatic Pipelines for ATAC-seq Data Analysis
The vast amount of data generated from ATAC-seq necessitates robust bioinformatic pipelines for analysis and interpretation. A typical workflow begins with quality control and adapter trimming of the raw sequencing reads. nih.gov Tools like Trim galore! are used for this purpose. nih.gov Subsequently, the cleaned reads are aligned to a reference genome, such as the GRCz11 assembly for zebrafish, using aligners like Bowtie2. nih.gov
Following alignment, peak calling is performed to identify regions of significant chromatin accessibility. MACS2 is a commonly used tool for this step. nih.gov In some studies, adjustments to the analysis parameters, such as increasing the fragment length to include nucleosomal DNA, were necessary to accommodate lower read depths. nih.gov The identified peaks from replicate samples are then merged to create a comprehensive set of accessible regions. nih.gov Downstream analysis often involves differential accessibility analysis to compare treated and control samples, and the annotation of peaks to nearby genes. nih.gov Tools such as GUAVA (GUI tool for the Analysis and Visualization of ATAC-seq data) have been used for primary analysis, although more in-depth bioinformatic approaches are often required for a mechanistic understanding. nmbu.no
Epigenetic Validation Methods
To corroborate the findings from chromatin accessibility studies and to directly assess changes in specific epigenetic marks, researchers employ a variety of validation methods.
Western Blotting for Histone Modification Analysis
Western blotting is a fundamental technique used to globally assess the levels of specific proteins, including post-translationally modified histones. nmbu.no In the context of PF-06726304 acetate research, Western blotting has been used to validate the effects of the inhibitor on histone methylation. nmbu.no For instance, after treating zebrafish embryos with PF-06726304 acetate, histone extracts can be subjected to Western blot analysis using antibodies specific for histone modifications like H3K27me3 (a repressive mark) and H3K27ac (an activating mark). nmbu.nonih.gov One study demonstrated a global increase in H3K27ac levels following treatment, while no significant change was observed in the global levels of H3K27me3. nmbu.no This technique provides a broad overview of how the inhibitor alters the landscape of histone modifications.
Chromatin Immunoprecipitation (ChIP)
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to determine the specific genomic locations of DNA-binding proteins or histone modifications. nmbu.noresearchgate.net This method involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody to immunoprecipitate a specific protein or modified histone along with its associated DNA. nmbu.no The enriched DNA is then purified and can be analyzed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq).
In studies with PF-06726304 acetate, ChIP has been used to validate the ATAC-seq results and to investigate the enrichment of specific histone marks at particular gene loci. nih.govnmbu.no For example, after observing changes in the expression of the gene cebpa, which did not show a corresponding change in chromatin accessibility via ATAC-seq, researchers used ChIP to investigate the underlying histone modifications. nih.govnih.govymaws.compatsnap.com This analysis revealed a significant decrease in H3K27me3 marks at the cebpa locus at the 50% epiboly stage, providing a potential explanation for the subsequent changes in its expression later in development. nih.govnih.govymaws.compatsnap.com ChIP-seq has also been employed to map the genome-wide distribution of histone marks like H3K4me3 to understand the epigenetic reprogramming induced by various stimuli. biorxiv.org
Gene Expression Analysis Techniques (e.g., RT-qPCR, RNA-seq)
To understand the functional consequences of the chromatin changes induced by PF-06726304 acetate, researchers analyze its impact on gene expression using techniques like reverse transcription-quantitative PCR (RT-qPCR) and RNA sequencing (RNA-seq).
Studies have shown that while PF-06726304 acetate can induce changes in chromatin accessibility at early developmental stages, significant changes in the expression of associated genes may not be immediately apparent. nih.govnih.govpatsnap.com For instance, gene expression analysis at the 50% epiboly stage in zebrafish did not show significant changes. nih.gov However, at a later developmental stage (5 days post-fertilization), a selection of genes involved in lipid homeostasis and adipogenesis, which were targeted by PF-06726304 acetate as indicated by altered chromatin accessibility, were found to be differentially expressed. nih.govnih.govpatsnap.com This suggests that the early epigenetic changes "prime" these genes for altered expression later in development. nih.govpatsnap.com Both RT-qPCR and RNA-seq have been utilized to quantify these changes in gene expression, providing a crucial link between the compound's effect on chromatin and its ultimate biological outcomes. nih.govresearchgate.netgoogle.com
Quantitative Biochemical and Cellular Assays for Target Interaction and Activity
The investigation of PF-06726304 acetate's interaction with its target, the enhancer of zeste homolog 2 (EZH2), and its subsequent cellular activity has been conducted through a variety of precise biochemical and cellular assays. These methods have been crucial in quantifying the compound's potency and its effects on cellular mechanisms.
In cellular contexts, assays have been employed to measure the compound's ability to modulate EZH2's downstream effects. In Karpas-422 non-Hodgkin's lymphoma cells, which harbor wild-type EZH2, PF-06726304 acetate inhibits the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3) with an IC50 of 15 nM. medchemexpress.com This inhibition of the primary epigenetic mark leads to functional cellular outcomes, such as the inhibition of Karpas-422 cell proliferation, which occurs with an IC50 of 25 nM. medchemexpress.comtargetmol.com
Further advanced cellular assays have been utilized to understand the broader impact on the epigenome. The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) has been applied in zebrafish embryos to analyze genome-wide changes in chromatin accessibility following exposure to PF-06726304 acetate. nih.govnih.govnmbu.no These studies revealed altered chromatin regions, primarily at H3K27me3 loci, indicating that the inhibitor induces a more open chromatin state. nih.govnih.gov These findings have been validated using methods like Chromatin Immunoprecipitation (ChIP). nmbu.no
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Biochemical Enzyme Inhibition | EZH2 Lysine Methyltransferase | IC50 | 0.7 nM | bio-techne.com |
| Biochemical Inhibition Constant | Wild-Type EZH2 | Ki | 0.7 nM | medchemexpress.com |
| Biochemical Inhibition Constant | Y641N Mutant EZH2 | Ki | 3.0 nM | medchemexpress.com |
| Cellular Biomarker Inhibition | Karpas-422 Cells | IC50 (H3K27me3) | 15 nM | medchemexpress.com |
| Cellular Proliferation Inhibition | Karpas-422 Cells | IC50 | 25 nM | medchemexpress.comtargetmol.com |
Histological and Phenotypic Assessment in Preclinical Models (e.g., Oil Red-O staining)
Preclinical assessments in the zebrafish (Danio rerio) model have been instrumental in characterizing the phenotypic consequences of EZH2 inhibition by PF-06726304 acetate. A primary histological technique used in these studies is Oil Red O staining, a method for visualizing neutral lipid accumulation in tissues. nih.govnih.govresearchgate.net
In developmental studies, zebrafish embryos exposed to PF-06726304 acetate exhibit a distinct phenotype of increased lipid accumulation. nih.govnih.gov Histological analysis of 5-day-post-fertilization (dpf) larvae using whole-mount Oil Red O staining clearly shows a significant increase in neutral lipid deposits, particularly in the liver and yolk sac area, when compared to controls. nih.govnih.govresearchgate.net This observation points to the development of hepatic steatosis, or fatty liver, as a consequence of the compound's activity. nih.gov
| Preclinical Model | Assessment Method | Key Finding | Reference |
|---|---|---|---|
| Zebrafish Larvae (5 dpf) | Oil Red O Staining | Increased neutral lipid accumulation in the liver and yolk sac. | nih.govnih.govresearchgate.net |
| Zebrafish Larvae (11 dpf) | Oil Red O Staining | Strong accumulation of neutral lipids in the liver, indicative of hepatic steatosis. | nih.gov |
| Zebrafish Larvae | Hematoxylin and Eosin Stain | Evidence of macrovesicular steatosis. | nih.gov |
| Zebrafish Larvae | RT-qPCR | RNA levels for lipogenic factors (fasn, pparg) were reduced or unchanged, suggesting steatosis is due to increased lipid storage, not synthesis. | nih.gov |
Translational Research Perspectives and Future Directions for Pf 06726304 Acetate in Preclinical Research
Comparative Preclinical Efficacy and Mechanism with Other EZH2 Inhibitors
PF-06726304 acetate (B1210297) demonstrates high preclinical potency, inhibiting wild-type EZH2 with a Ki of 0.7 nM and the common Y641N mutant EZH2 with a Ki of 3.0 nM. medchemexpress.com Its mechanism is competitive with the cofactor SAM, a common feature among many EZH2 inhibitors. In preclinical models, such as the Karpas-422 non-Hodgkin's lymphoma cell line, it inhibits the proliferation of these wild-type EZH2 cells with an IC50 of 25 nM and reduces histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) with an IC50 of 15 nM. medchemexpress.com
The preclinical landscape includes several other notable EZH2 inhibitors, each with distinct characteristics. First-generation inhibitors, while generally well-tolerated, can induce their own metabolism, leading to reduced exposure after repeated dosing and incomplete target engagement over time. aacrjournals.orgresearchgate.net In contrast, second-generation inhibitors like tulmimetostat (B10856435) (CPI-0209) have been developed to provide more comprehensive and durable target coverage, showing superior performance in some preclinical cancer models. aacrjournals.orgresearchgate.net Other inhibitors, such as tazemetostat (B611178) (EPZ-6438), have also shown potent antitumor activity in preclinical models of EZH2-mutant non-Hodgkin lymphoma and SMARCB1-deleted tumors. aacrjournals.orgplos.org Dual EZH1/EZH2 inhibitors like HM97662 are being explored to overcome potential resistance mechanisms mediated by EZH1 compensation. hanmipharm.comhanmipharm.com
Interactive Table: Comparative Preclinical Potency of EZH2 Inhibitors
| Compound | Type | Target(s) | IC50 / Ki | Preclinical Model Highlights | Citations |
|---|---|---|---|---|---|
| PF-06726304 acetate | Selective EZH2 Inhibitor | EZH2 (WT & Y641N mutant) | Ki: 0.7 nM (WT), 3.0 nM (Y641N) | Inhibits proliferation and reduces H3K27me3 in Karpas-422 lymphoma cells and xenografts. medchemexpress.comtargetmol.com | medchemexpress.comtargetmol.com |
| Tazemetostat (EPZ-6438) | Selective EZH2 Inhibitor | EZH2 | IC50: 9 nM (H3K27me3 reduction) | Potent activity in EZH2-mutant lymphoma and SMARCB1-deleted malignant rhabdoid tumor xenografts. aacrjournals.org | aacrjournals.org |
| Tulmimetostat (CPI-0209) | Second-Generation EZH2 Inhibitor | EZH2 | Not Specified | Achieves comprehensive and durable target engagement; effective in ARID1A mutant bladder cancer models. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |
| GSK126 | Selective EZH2 Inhibitor | EZH2 | Not Specified | Inhibits growth of tongue squamous cell carcinoma and multiple myeloma cells; induces apoptosis. frontiersin.org | frontiersin.org |
| CPI-1205 | Selective EZH2 Inhibitor | EZH2 (WT & mutant) | IC50: 2.2 nM (WT), 3.1 nM (mutant) | Inhibits tumor growth in EZH2 mutant DLBCL xenograft models (KARPAS-422). nih.gov | nih.gov |
| HM97662 | Dual EZH1/EZH2 Inhibitor | EZH1, EZH2 | Not Specified | Overcomes resistance to EZH2-selective inhibitors; effective in lymphoma and solid tumor models. hanmipharm.comhanmipharm.com | hanmipharm.comhanmipharm.com |
Identification of Preclinical Biomarkers for Efficacy and Pharmacodynamic Response
The primary pharmacodynamic (PD) biomarker for EZH2 inhibitor activity is the reduction of global H3K27me3 levels in both tumor and surrogate tissues. nih.gov PF-06726304 has been shown to robustly reduce intratumoral H3K27me3 in mouse xenograft models. However, while H3K27me3 is a direct marker of EZH2 target engagement, it has limitations as a predictive biomarker for clinical efficacy due to a lack of sensitivity and clear connection to downstream gene regulation consequences. aacrjournals.orgresearchgate.net
Genetic alterations are crucial predictive biomarkers for sensitivity to EZH2 inhibition. A synthetic lethal relationship exists between the loss of function of certain SWI/SNF chromatin remodeling complex components and dependence on EZH2. aacrjournals.org Key genetic biomarkers that predict preclinical sensitivity include:
EZH2 gain-of-function mutations (e.g., Y641, A677), which are frequent in germinal center B-cell lymphomas. ashpublications.org
ARID1A loss-of-function mutations , which confer sensitivity in models of ovarian clear cell, gastric, and bladder cancers. aacrjournals.orgresearchgate.net
SMARCB1 loss , characteristic of malignant rhabdoid tumors. aacrjournals.org
SMARCA4 loss , identified as a vulnerability in several cancer types. aacrjournals.org
Researchers are also working to identify downstream gene expression signatures that could serve as more predictive PD biomarkers. aacrjournals.orgaacrjournals.org
Elucidation of Novel Biological Roles of EZH2 Inhibition in Various Preclinical Disease Models
Beyond its well-documented role in cancer, preclinical studies with PF-06726304 acetate have been instrumental in uncovering novel functions of EZH2. Research using zebrafish (Danio rerio) has revealed a role for EZH2 in regulating lipid metabolism and digestive organ homeostasis. patsnap.comnih.govnih.gov
In these studies, developmental exposure of zebrafish embryos to PF-06726304 acetate resulted in increased lipid accumulation. nih.govresearchgate.net Mechanistic investigations using ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) showed that EZH2 inhibition leads to a more open chromatin state at loci associated with metabolic pathway genes. nih.gov This suggests that EZH2-mediated repression is crucial for maintaining metabolic balance. These findings were corroborated by studies on zebrafish with genetic loss of PRC2 components, which also displayed hepatic steatosis (fatty liver). nih.gov This research highlights a previously underappreciated role for EZH2 in metabolic regulation, opening potential new areas for therapeutic investigation.
Exploration of Combination Strategies in Preclinical Settings
To enhance efficacy and overcome resistance, EZH2 inhibitors are being extensively evaluated in combination with other therapeutic agents in preclinical models. The rationale is often to target cancer cells through complementary mechanisms.
Combination with Other Epigenetic Modifiers : Preclinical studies have shown a synergistic antitumor effect when combining EZH2 inhibitors with DOT1L inhibitors in B-cell lymphoma models. ashpublications.org This combination was found to cooperatively suppress cell cycle genes and promote plasma cell differentiation. ashpublications.org
Combination with Chemotherapy : EZH2 inhibitors can sensitize cancer cells to traditional chemotherapy. For instance, tulmimetostat improved the response to cisplatin (B142131) in chemotherapy-resistant preclinical models. researchgate.net The combination of EZH2 inhibition and cisplatin is a subject of intensive research across various cancer types. mdpi.com
Combination with Immunotherapy : EZH2 plays a significant role in cancer immunoediting and creating an immunosuppressive tumor microenvironment. mdpi.comvolition.com Preclinical evidence suggests that combining EZH2 inhibitors with immune checkpoint inhibitors, such as anti-CTLA-4, can significantly reduce tumor growth and improve survival in models like melanoma compared to monotherapy. volition.com There is also active exploration of combining EZH2 inhibitors with adoptive cell therapies like CAR T-cells to improve their function in the tumor microenvironment. google.com
Development of Next-Generation Preclinical Models for EZH2 Inhibitor Evaluation
The evaluation of EZH2 inhibitors is evolving with the use of more sophisticated preclinical models that better recapitulate human disease.
Patient-Derived Xenografts (PDX) : PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are increasingly used. They have been employed to test the efficacy of EZH2 inhibitors like tazemetostat in synovial sarcoma and small cell lung cancer, providing a more clinically relevant assessment of anti-tumor activity. plos.orgresearchgate.net
Patient-Derived Organoids/Tumoroids : Three-dimensional organoid cultures derived from patient tumors are emerging as powerful in vitro models. For example, patient-derived islet-like tumoroids have been used to show that EZH2 inhibition impairs cell proliferation in pancreatic neuroendocrine neoplasms (PanNENs). mdpi.com
Genetically Engineered Mouse Models (GEMMs) : Models such as the Rip1TAG2 transgenic mouse model for PanNENs have been used to demonstrate the in vivo efficacy of EZH2 inhibitors in reducing tumor burden. mdpi.com
Advanced Screening Platforms : CRISPR/Cas9 knockout screens in cancer cell lines are being used to identify new therapeutic targets that synergize with EZH2 inhibition, as demonstrated by the identification of DOT1L. ashpublications.org
These advanced models, coupled with the development of second-generation and brain-penetrant EZH2 inhibitors, are paving the way for more effective clinical applications. nih.govnih.gov
Q & A
Q. What steps ensure reproducibility in this compound synthesis and testing?
- Methodological Answer :
Publish detailed synthetic protocols (e.g., molar ratios, purification steps).
Deposit spectral data in public repositories (e.g., ChemSpider).
Use validated cell lines/strains with STR profiling or genetic background documentation.
Share raw data and analysis scripts via platforms like Zenodo or GitHub .
Data Contradiction Analysis
Q. When molecular data (e.g., Ezh2 inhibition) conflicts with phenotypic observations (e.g., no size changes), what troubleshooting steps are recommended?
- Methodological Answer :
- Verify compound stability (e.g., LC-MS post-treatment).
- Assess temporal effects (e.g., delayed phenotype manifestation).
- Use genetic tools (e.g., CRISPR) to confirm target engagement.
- Consider compensatory pathways via transcriptomic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
